3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid is a chemical compound that belongs to the class of quinazoline derivatives. Quinazolines are bicyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This specific compound features a propanoic acid moiety attached to a quinazoline structure, which may enhance its pharmacological potential.
The compound has been synthesized and characterized in various studies, with significant attention given to its biological activities and potential applications in medicinal chemistry. The synthesis methods and biological evaluations are documented in scientific literature, including patent filings and research articles.
This compound is classified under:
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid can be achieved through multiple methods. One notable approach involves:
Technical details such as reaction times, temperatures, and specific reagents can vary based on the synthesis route chosen .
The molecular structure of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid can be described as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity .
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid may participate in various chemical reactions due to its functional groups:
These reactions can be leveraged for further functionalization of the compound for enhanced biological activity or specificity .
The mechanism of action for 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid is not fully elucidated but is believed to involve:
Research indicates that quinazoline derivatives often exhibit their effects through inhibition of kinase activity or modulation of nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .
Relevant physical data can be obtained through laboratory characterization methods such as melting point determination and solubility tests .
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has potential applications in:
The ongoing research into quinazoline derivatives highlights their versatility and importance in medicinal chemistry .
Quinazolinone derivatives constitute a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over six decades. The foundational significance of this heterocyclic system emerged following the discovery of natural alkaloids like febrifugine, which exhibited potent antimalarial properties and stimulated systematic exploration of synthetic analogues [5] [9]. This research trajectory culminated in several clinically approved drugs, including α1-adrenoceptor antagonists prazosin and doxazosin for hypertension, which share the 4-oxoquinazoline core [7]. The structural versatility of quinazolinones enables targeted modifications at positions 2, 3, 6, and 7, facilitating optimization of pharmacodynamic and pharmacokinetic properties across diverse therapeutic areas. Contemporary drug discovery efforts leverage this adaptability, particularly in oncology and antimicrobial therapy, where derivatives demonstrate nanomolar-range inhibition of critical targets like tyrosine kinases, topoisomerases, and dihydrofolate reductase [7] [9]. The continuous evolution of synthetic methodologies—from classical cyclocondensation reactions to transition metal-catalyzed C–H functionalization—has significantly expanded accessible chemical space, enabling the synthesis of structurally complex derivatives like 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid for targeted biological evaluation [2] [9].
Table 1: Clinically Explored Quinazolinone Derivatives and Their Therapeutic Applications
Compound Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Prazosin | Antihypertensive | α1-Adrenoceptor | 2-Furan-2-yl, 4-aminoquinazolinone |
Doxazosin | Antihypertensive/BPH | α1-Adrenoceptor | 1,4-Benzodioxan-2-yl, piperazinyl |
Halofuginone (Febrifugine deriv) | Anticancer/Antiprotozoal | Prolyl-tRNA synthetase | Quinazolinone-piperidine scaffold |
Gefitinib | Anticancer (EGFR-mutated NSCLC) | Epidermal Growth Factor Receptor | 3-Chloro-4-fluoroanilino, morpholino |
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid | Investigational | Multi-target (VEGFR2, c-Met etc.) | 6,7-Dimethoxy, C3-propanoic acid |
The 6,7-dimethoxy substitution pattern on the quinazolinone ring represents a strategic design element that profoundly influences electronic distribution, steric occupancy, and biomolecular recognition. Methoxy groups at these positions enhance electron density within the bicyclic system, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe916 in VEGFR2 or Phe1139 in c-Met) [4] [9]. Concurrently, the methoxy oxygen atoms serve as hydrogen bond acceptors, contributing to binding affinity and selectivity. In 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid, these substitutions create a sterically shielded planar region that promotes selective insertion into hydrophobic enzyme clefts—a feature corroborated by molecular docking studies against kinases like VEGFR2 and EGFR [9].
Comparative bioactivity assessments reveal that 6,7-dimethoxyquinazolinones exhibit enhanced potency relative to unsubstituted or monosubstituted analogues. For instance, derivatives bearing this pattern demonstrate IC50 values in the low micromolar range (4–16 µg/mL) against Mycobacterium tuberculosis H37Rv, whereas analogues lacking these groups show diminished or negligible activity [2]. Similarly, in anticancer screening, dimethoxy-substituted quinazolinones exhibit superior cytotoxicity, attributed to improved membrane permeability and target engagement sustained by the lipophilic character of methoxy groups (LogP increased by ~0.8–1.2 units compared to hydroxy analogues) [9]. This modification additionally confers metabolic stability by protecting against cytochrome P450-mediated oxidation at the electronically activated C5 and C8 positions, thereby extending plasma half-life in vivo [4].
Table 2: Impact of Quinazolinone Ring Substitutions on Biological Activity
Substitution Pattern | Representative Compound | Antimycobacterial MIC (µg/mL) | Anticancer IC50 (µM) | Key Observations |
---|---|---|---|---|
Unsubstituted | 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid | >50 [6] | >100 [9] | Low potency, high clearance |
6-Fluoro | 7-Fluoro-2-methylquinazolin-4(3H)-one | 16 [2] | 42.5 [9] | Moderate VEGFR2 affinity |
6,7-Dimethoxy | Target Compound | 4–16 [2] [9] | <10 [9] | Enhanced permeability & target binding |
6-Nitro | 6-Nitro-2-phenylquinazolin-4(3H)-one | 6.25 [2] | 28.7 [9] | Cytotoxicity concerns |
6-Chloro-7-methoxy | 6-Chloro-7-methoxy-3-benzyl derivative | 0.03 [2] | 15.9 [9] | Optimal for gram-positive bacteria |
Functionalization of quinazolinones at N3 with propanoic acid represents a sophisticated approach to balancing hydrophilicity and target affinity. The carboxylic acid group introduces a pH-dependent ionization state (pKa ≈ 4.2–4.8), enhancing aqueous solubility at physiological pH > 5.0 while preserving sufficient lipophilicity for passive membrane diffusion [6] [10]. This ionization profile facilitates formulation as sodium salts for injectable administration while enabling intestinal absorption in protonated form during oral delivery. In 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid, the three-carbon spacer between the ionizable center and heterocyclic nucleus provides optimal separation distance, minimizing electronic interference with the quinazolinone's hydrogen-bond accepting pharmacophore while permitting conformational flexibility for simultaneous target engagement [3] [10].
Pharmacokinetically, the propanoic acid moiety serves as a substrate for monocarboxylate transporters (MCTs), enabling active uptake into metabolically active tissues like tumors or sites of inflammation [10]. This property underpins the tissue-to-plasma concentration ratios (>5:1) observed for analogues in preclinical models. Additionally, the carboxylic acid facilitates reversible albumin binding (≈70–85% bound fraction), creating a circulating reservoir that prolongs elimination half-life without compromising renal clearance of unbound drug [6]. Structural activity relationship (SAR) analyses confirm that shortening the linker to two carbons (e.g., ethanoic acid) diminishes VEGFR2 inhibitory activity by >20-fold due to steric constraints, while elongation beyond three carbons increases CYP3A4-mediated ω-oxidation, accelerating metabolic clearance [3] [9].
Table 3: Physicochemical and Pharmacokinetic Properties of Propanoic Acid-Functionalized Quinazolinones
Property | 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid | Target Compound (6,7-Dimethoxy) | Significance |
---|---|---|---|
Molecular Weight (g/mol) | 218.21 [10] | 332.33 [4] | Compliance with Lipinski's rules |
Calculated LogP (cLogP) | 1.02 [10] | 1.85 [4] | Optimal passive diffusion range |
Aqueous Solubility (pH 7.4, mg/mL) | 3.8 [10] | 0.95 [4] | Injectable formulation compatibility |
Plasma Protein Binding (%) | 62 [6] | 78 [9] | Sustained exposure via reservoir |
Metabolic Stability (t1/2 microsomes, min) | 22 [6] | 41 [9] | Diminished CYP450 oxidation |
MCT-Mediated Uptake | Moderate [10] | High [9] | Enhanced tumor accumulation |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: